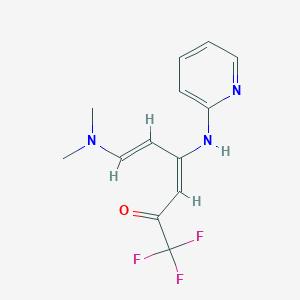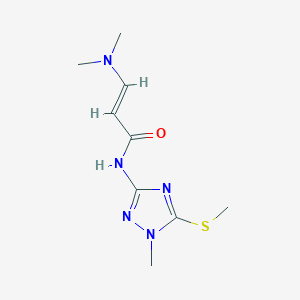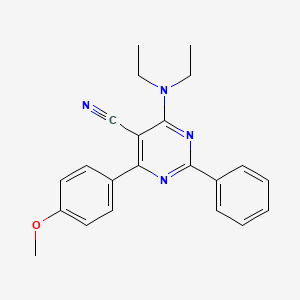![molecular formula C11H12Cl3NO2 B3035685 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide CAS No. 338406-45-4](/img/structure/B3035685.png)
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted butanamide derivatives has been a subject of interest due to their biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were prepared through a multi-step process. This involved the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). The structures of the synthesized compounds were confirmed using 1H-NMR, IR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of related butanamide derivatives has been extensively studied. For instance, 4-chloro-N-(2-methoxyphenyl) benzamidoxime was characterized by X-ray diffraction, NMR, and vibrational spectroscopy. The X-ray study revealed a Z configuration due to a strong intramolecular N-H···O hydrogen bond, and the formation of a centrosymmetric dimer through intermolecular hydrogen bonds. The phenyl rings were found to be twisted from the plane of the hydroxyamidine group. Theoretical calculations using DFT methods supported the experimental findings and provided additional insights into the vibrational frequencies and NMR chemical shifts .
Chemical Reactions Analysis
The chemical reactivity of butanamide derivatives can be inferred from studies on related compounds. For example, the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate resulted in a polyamide with highly reactive exo-methylene groups and the partial formation of β-lactam derivatives. This indicates that butanamide derivatives can participate in polymerization reactions and potentially form various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives are influenced by their molecular structure. For instance, the acidity of new 4-hydroxy-N-(2-hydroxyethyl)butanamides was studied, revealing that these compounds prefer linear conformations and can form dimers and polymers through hydrogen bonding. The pKa values were determined to be lower than those of amides without hydroxyl groups, suggesting enhanced NH acidity due to hydrogen bonding. Theoretical calculations supported these findings and helped explain the observed acidity .
Another study on a butanamide derivative, 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, provided insights into its physical properties. The compound was synthesized through a solid-liquid phase reaction at room temperature, and its molecular structure was characterized by IR and 1H NMR. The melting point was determined to be between 147.8 - 148.1 °C, which is a useful physical property for identifying and characterizing the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Z. Ming-gen (2008) discusses the synthesis of a similar compound, 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone. This compound was synthesized through a solid-liquid phase surface contact method at room temperature, indicating potential methods for synthesizing related compounds (Ming-gen, 2008).
Heterocyclic Compound Synthesis
- Research on the synthesis of new heterocyclic compounds as lipoxygenase inhibitors included N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives. This highlights the role of similar butanamide derivatives in creating biologically active compounds (Aziz‐ur‐Rehman et al., 2016).
Kinetic Studies
- A kinetic study of substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide was conducted by Sedlák et al. (2002). This research provides insight into the chemical behavior and reaction kinetics of compounds structurally related to 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide (Sedlák et al., 2002).
Electrochemical Reduction Studies
- McGuire and Peters (2016) examined the electrochemical reduction of methoxychlor, a compound structurally similar to the one . This study provides insights into the electrochemical behavior of such compounds (McGuire & Peters, 2016).
Anticonvulsant Synthesis
- Allen and Giffard (1982) synthesized Progabide®, a compound related to 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide, for pharmacokinetic and metabolism studies. This indicates potential applications in medicinal chemistry (Allen & Giffard, 1982).
Photogeneration and Reactivity Studies
- The study of the photochemistry of related compounds like 4-chlorophenol by Protti et al. (2004) suggests applications in understanding the photogeneration and reactivity of such compounds (Protti et al., 2004).
Structure and Acidity Analysis
- Research on 4-hydroxy-N-(2-hydroxyethyl)butanamides, which are structurally similar, provides insights into the solid-state structure and acidity of such compounds. This can be relevant for understanding the properties of 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide (Duarte-Hernández et al., 2015).
Palladium and Platinum Complex Synthesis
- The synthesis of 4-methoxy-1,2-butadiene from chloroprene, as discussed by Lukas et al. (1973), involves palladium and platinum complexes. This research can be extended to understand the synthesis pathways of similar butanamide compounds (Lukas et al., 1973).
Antimicrobial and Anticancer Activity
- Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide and evaluated its antimicrobial, anticancer, and other biological activities. This suggests potential biomedical applications for related butanamide compounds (Sirajuddin et al., 2015).
NMR Analysis of Derivatives
- The 1H and 13C NMR analysis of derivatives like 2‐acetamido‐3‐mercapto‐3‐methyl‐N‐aryl‐butanamides by Santana et al. (2013) can provide valuable insights into the structural elucidation of similar butanamide compounds (Santana et al., 2013).
Amylase Inhibitors
- The study by Mathew et al. (2015) on the effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1H-indol-3-yl) butanamide derivatives as α-amylase inhibitors suggests potential applications in enzyme inhibition (Mathew et al., 2015).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, refer to the MSDS .
Wirkmechanismus
Target of Action
It’s known that chlorinated compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . The presence of the chloro groups may enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
Chlorinated compounds are known to interfere with various metabolic pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
Chlorinated compounds are generally lipophilic, which can enhance their absorption and distribution within the body . The presence of the amide group may also influence the compound’s metabolism and excretion .
Result of Action
Chlorinated compounds can have a wide range of biological effects, depending on their specific targets and the pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c12-5-1-2-11(16)15-17-7-8-3-4-9(13)6-10(8)14/h3-4,6H,1-2,5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKTHWOCGMPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226672 | |
| Record name | 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |
CAS RN |
338406-45-4 | |
| Record name | 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338406-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)

![2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035609.png)
![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)
![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)
![5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3035613.png)
![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)
![7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035617.png)
![6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035618.png)

![(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035621.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B3035624.png)